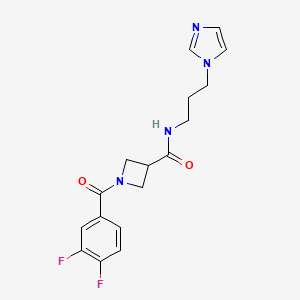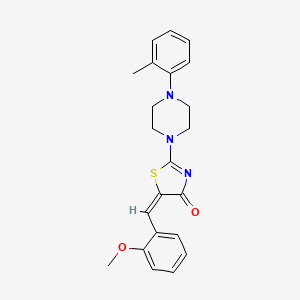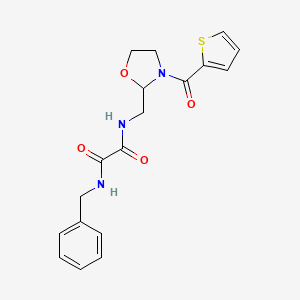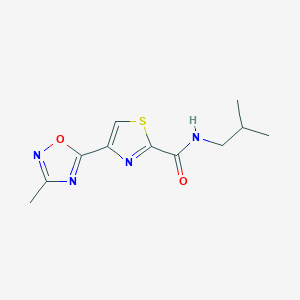
6-硝基-1-丙基喹啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 6-Nitro-1-propylquinolin-4-one and its derivatives involves optimized methods that enhance yield and purity. A notable method involves the nitration of 3,4-dihydroquinazolin-4-one, leading to the formation of 6-nitro derivatives under controlled conditions to avoid dinitro derivatives as byproducts. This synthesis is optimized through temperature control and reaction time, with significant factors identified for efficient production (Ziyadullaev et al., 2020).
Molecular Structure Analysis
The molecular structure of 6-Nitro-1-propylquinolin-4-one has been extensively studied using techniques such as IR, Mass, 1H, and 13C NMR spectroscopy. These studies provide insights into the compound's molecular configuration and electronic structure, facilitating its application in various chemical syntheses and material science applications. For instance, X-ray diffraction techniques have been employed to elucidate the crystalline structure and hydrogen bonding patterns, offering a deeper understanding of its stability and reactivity (Kesternich et al., 2013).
Chemical Reactions and Properties
6-Nitro-1-propylquinolin-4-one participates in various chemical reactions, including cyclocondensation with aromatic hydrazones, facilitated by sodium hydride in DMF, producing pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines. The reaction outcomes are significantly influenced by the electronic nature of hydrazone substituents, showcasing the compound’s versatility in synthetic chemistry (Kawakami et al., 2000).
科学研究应用
基因毒性评估:
- 4-硝基喹啉-1-氧化物(4NQO)由于其诱变和致癌特性而在基因毒性试验中用作对照。它转化为4-羟基氨基喹啉-1-氧化物,形成DNA加合物。该研究使用各种试验评估了人类淋巴母细胞和小鼠淋巴瘤细胞系中4NQO低浓度的剂量-反应曲线,突出了其作为点突变剂而不是染色体破裂剂的有效性(Brüsehafer等,2015)。
化学合成与优化:
- 对6-硝基-3,4-二氢喹唑啉-4-酮的合成优化研究涉及分光光度法定量和合成条件研究。这包括温度和反应时间的优化,为硝化过程和二硝基衍生物的形成提供了见解(Ziyadullaev et al., 2020)。
致癌代谢研究:
- 一项关于致癌物4-硝基喹啉-1-氧化物的研究聚焦于其在大鼠肝脏和肝瘤中的酶促转化为4-羟基氨基喹啉-1-氧化物。这突出了特定酶在4NQO致癌过程中的作用(Sugimura et al., 1966)。
一锅法合成方法开发:
- 对从2-硝基苯甲酰胺合成2-取代喹唑啉-4(3H)-酮的一锅法合成方法的研究使用亚硫酸钠作为还原剂,为杂环化合物合成领域做出贡献(Romero et al., 2013)。
突变和遗传研究:
- 4-硝基喹啉-1-氧化物已被用于遗传研究,用于研究DNA损伤和修复。它特别在曲霉中使用,以了解其诱变谱,为诱变研究提供见解(Downes et al., 2014)。
用于成像的酶促转化:
- 一项关于6-硝基喹啉转化为荧光螺环的酶促转化研究聚焦于其在细胞缺氧成像中的应用。这项研究有助于开发用于医学成像的荧光探针(Rajapakse & Gates, 2012)。
理论和概念研究:
- 使用密度泛函理论(DFT)研究4-羟基喹唑啉亲电芳香硝化的选择性提供了关于杂环硝化反应的理论见解,对制药和化学合成相关(Makhloufi et al., 2018)。
安全和危害
作用机制
Target of Action
6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .
Biochemical Pathways
The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .
Result of Action
The result of the action of 6-Nitro-1-propylquinolin-4-one, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .
Action Environment
The action of 6-Nitro-1-propylquinolin-4-one, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .
属性
IUPAC Name |
6-nitro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1-propylquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
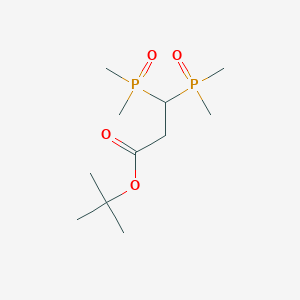
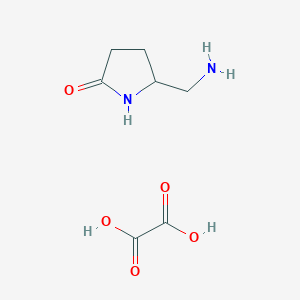
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
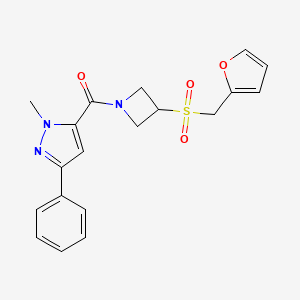
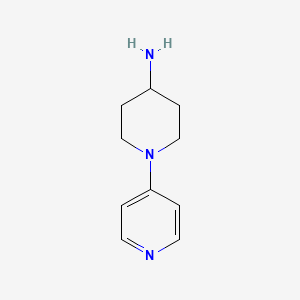
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)
